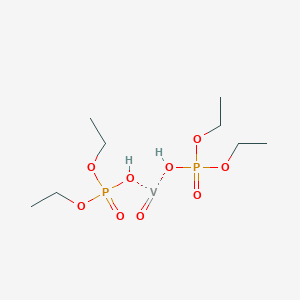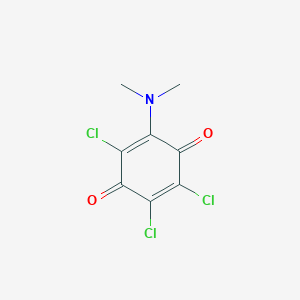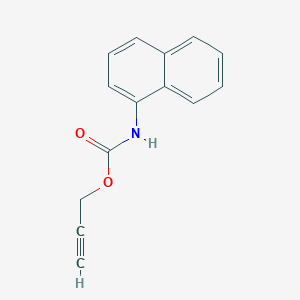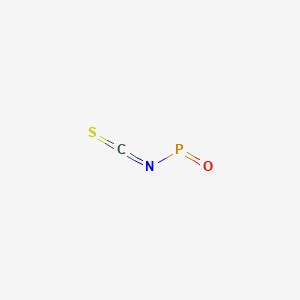
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including antimalarial, antipsychotic, and anthelmintic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate typically involves the nucleophilic substitution reaction. The process begins with the reaction of p-aminobenzoic acid with butylamine to form the corresponding amide. This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the pure compound in its dihydrochloride hydrate form.
化学反应分析
Types of Reactions
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimalarial and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of enzymes involved in neurotransmitter synthesis can result in antipsychotic effects.
相似化合物的比较
Similar Compounds
- Piperazine, 1-(4-aminobenzoyl)-4-(4-methylphenyl)-
- N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives
Uniqueness
Piperazine, 1-(p-aminobenzoyl)-4-butyl-, dihydrochloride, hydrate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different pharmacokinetics, potency, and spectrum of activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
21312-48-1 |
|---|---|
分子式 |
C15H25Cl2N3O |
分子量 |
334.3 g/mol |
IUPAC 名称 |
(4-aminophenyl)-(4-butylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-3-8-17-9-11-18(12-10-17)15(19)13-4-6-14(16)7-5-13;;/h4-7H,2-3,8-12,16H2,1H3;2*1H |
InChI 键 |
HMPJILGJYHWPDK-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)


pentasilolane](/img/structure/B14698059.png)






